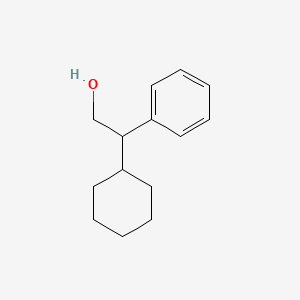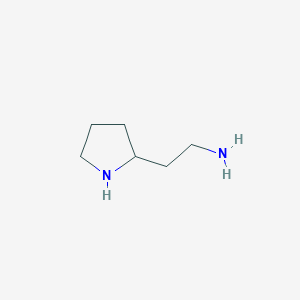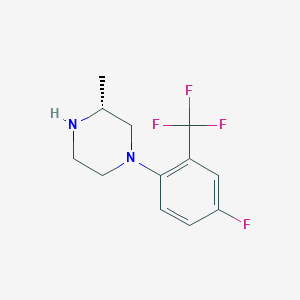
2-(2,3-dihydro-1H-inden-2-yl)ethanol
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-2-yl)ethanol is an organic compound with the molecular formula C11H14O It is a derivative of indene, featuring a hydroxyl group attached to an ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethanol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form 2-(2,3-dihydro-1H-inden-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde or 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Reduction: 2-(2,3-dihydro-1H-inden-2-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and as a building block in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-dihydro-1H-indol-3-yl)ethanol
- 2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol
- 2-ethyl-2,3-dihydro-1H-indene
Uniqueness
2-(2,3-dihydro-1H-inden-2-yl)ethanol is unique due to its specific indene-based structure with an ethyl side chain bearing a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
772-28-1 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)ethanol |
InChI |
InChI=1S/C11H14O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9,12H,5-8H2 |
Clave InChI |
SSJGMHHEVDFMJM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C21)CCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(methanesulfonyl)methyl]prop-2-enoate](/img/structure/B8794716.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B8794721.png)




![2-(4-Methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B8794755.png)




![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)
